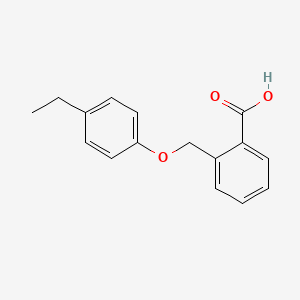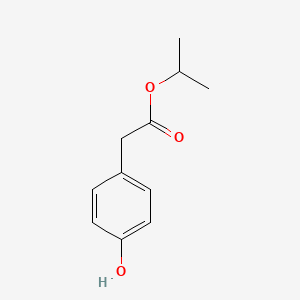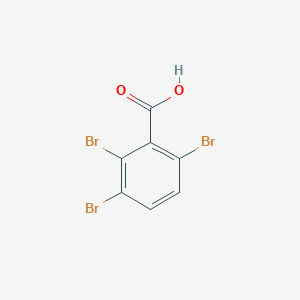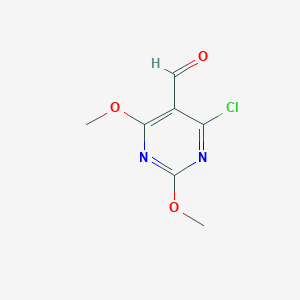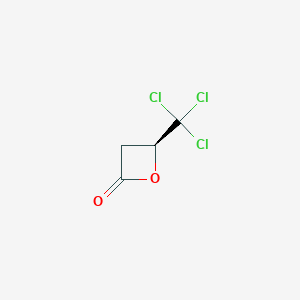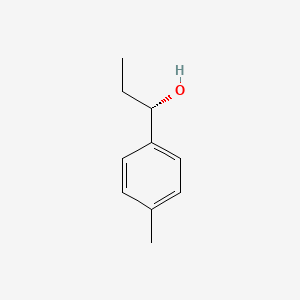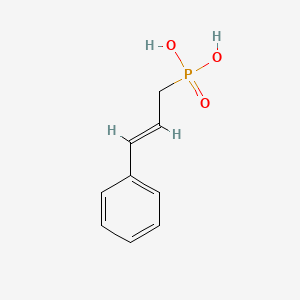
Cinnamylphosphonic Acid
説明
Cinnamylphosphonic Acid is a chemical compound with the molecular formula C9H11O3P . It has a molecular weight of 198.16 g/mol . The compound is also known by other names such as (E)-3-phenylprop-2-enyl]phosphonic acid .
Molecular Structure Analysis
The molecular structure of Cinnamylphosphonic Acid consists of a phenyl group attached to a prop-2-enyl group, which is further attached to a phosphonic acid group . The InChI string for the compound isInChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+ . Physical And Chemical Properties Analysis
Cinnamylphosphonic Acid has a molecular weight of 198.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 198.04458121 g/mol .科学的研究の応用
Inhibitor Design and Synthesis
Cinnamylphosphonic acid derivatives have been studied for their inhibitory effects on enzymes like cinnamyl alcohol dehydrogenase (CAD), which is critical in lignification processes. Kennedy et al. (1999) demonstrated that phosphonates synthesized from cinnamaldehydes showed inhibitory activity against CAD. The study used NMR spectroscopy, including transferred nuclear overhauser spectroscopy (TRNOESY), to analyze the interaction and conformation of these inhibitors with CAD (Kennedy et al., 1999).
Anticancer Research
Research has shown that cinnamic acid derivatives, which include cinnamylphosphonic acid, possess significant anticancer properties. De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamyl acid derivatives in anticancer research, highlighting their underutilization despite rich medicinal traditions (De, Baltas, & Bedos-Belval, 2011).
Phosphonate Biochemistry in Agriculture
Cinnamylphosphonic acid falls under the category of natural products containing carbon-phosphorus bonds, which are utilized in agriculture and medicine. Metcalf and van der Donk (2009) discussed the biosynthesis of phosphonic and phosphinic acid natural products, emphasizing their widespread use in medicine and agriculture (Metcalf & van der Donk, 2009).
Herbicide Development
Cinnamylphosphonic acid derivatives have been studied for their binding affinity with enzymes like acetohydroxyacid synthase (AHAS), which is a target for herbicide development. Verma et al. (2017) conducted molecular docking studies with synthesized cinnamylphosphonic acid derivatives to evaluate their potential as herbicides (Verma, Pathak, Kasana, & Kumar, 2017).
Pharmaceutical and Cosmetic Applications
Cinnamic acid derivatives, including cinnamylphosphonic acid, are widely used in pharmaceuticals and cosmetics. Gunia-Krzyżak et al. (2018) summarized the functions of these derivatives in cosmetics, including UV protection and antimicrobial activities (Gunia-Krzyżak et al., 2018).
Antibacterial and Antimicrobial Properties
The antimicrobial activities of cinnamic acid derivatives have been a subject of extensive research. Guzman (2014) reviewed the antimicrobial activity of these compounds, noting their significant growth inhibition against various bacterial and fungal species (Guzman, 2014).
Safety And Hazards
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWAKBITCLOITM-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylphosphonic Acid | |
CAS RN |
146404-58-2 | |
| Record name | Cinnamylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-acetamido-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640178.png)
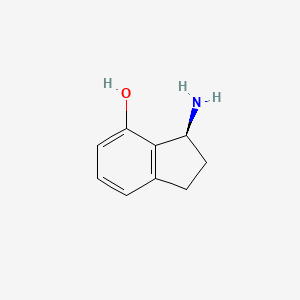
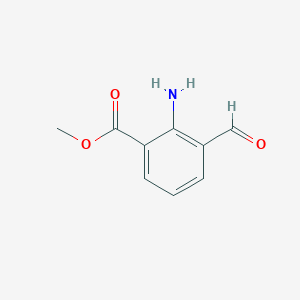
![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)
![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)
